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  • Product: 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one
  • CAS: 1281406-00-5

Core Science & Biosynthesis

Foundational

Technical Guide: 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one as a Pharmaceutical Intermediate

This guide details the technical profile, synthetic utility, and pharmaceutical applications of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one , a specialized heterocyclic intermediate. Executive Summary 1-Ethyl-3-(piperid...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, synthetic utility, and pharmaceutical applications of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one , a specialized heterocyclic intermediate.

Executive Summary

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one (CAS: 1311318-02-1 ) is a high-value pharmacophore and building block used in the synthesis of bioactive small molecules.[1] Structurally, it consists of a piperidine ring coupled to a cyclic urea (imidazolidin-2-one) moiety. This scaffold serves as a conformational restrictor , locking the geometry of the urea linkage to improve receptor binding affinity and metabolic stability compared to acyclic urea analogs.

Its primary utility lies in the development of G-Protein Coupled Receptor (GPCR) ligands (targeting dopamine D2/D3 and serotonin 5-HT receptors for neuropsychiatric indications) and Janus Kinase (JAK) inhibitors (where it serves as a non-fluorinated analog or core scaffold for drugs like Upadacitinib).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
Chemical Name 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one
CAS Number 1311318-02-1
Molecular Formula C₁₀H₁₉N₃O
Molecular Weight 197.28 g/mol
LogP (Predicted) ~0.5–0.8 (Moderate hydrophilicity)
H-Bond Donors/Acceptors 1 Donor (Piperidine NH), 2 Acceptors (C=O, N)
pKa (Piperidine NH) ~10.5 (Basic, forms stable salts with HCl/TFA)
Physical State White to off-white crystalline solid (typically as HCl salt)
Structural Significance

The compound features two critical nitrogen centers:[1][2][3]

  • N1 (Imidazolidinone): Substituted with an ethyl group.[1][4][5] This blocks the hydrogen bond donor capability at this position, increasing lipophilicity and blood-brain barrier (BBB) permeability.

  • N3 (Imidazolidinone): Attached to the piperidine ring, creating a rigid urea linkage.

  • N (Piperidine): A secondary amine that serves as the primary handle for diversification . It readily undergoes nucleophilic aromatic substitution (

    
    ), reductive amination, or amide coupling to attach the scaffold to a drug core (e.g., a heteroaryl system).
    

Therapeutic Applications & Role in Drug Design[1][5]

Conformational Restriction in GPCR Ligands

In medicinal chemistry, replacing a flexible acyclic urea with a cyclic imidazolidin-2-one ring reduces the entropic penalty of binding. This scaffold is extensively used in Schizophrenia and CNS drug discovery programs targeting:

  • Dopamine D2/D3 Receptors: The piperidine-imidazolidinone motif mimics the pharmacophore of established antipsychotics (e.g., Benperidol, Pimozide), but with improved metabolic stability against amidases.

  • Muscarinic M1/M4 Agonists: Used to design allosteric modulators for Alzheimer’s disease.

Kinase Inhibitor Scaffolds (JAK Family)

The structure bears a striking resemblance to the side chain of Upadacitinib (Rinvoq), a selective JAK1 inhibitor.

  • Upadacitinib Side Chain: 1-(2,2,2-trifluoroethyl)-3-(pyrrolidin/piperidin-yl)...

  • Role of 1-Ethyl Analog: It serves as a des-fluoro analog in Structure-Activity Relationship (SAR) studies. Researchers use it to assess the specific contribution of the trifluoroethyl group to potency and metabolic stability. It is also a potential process impurity marker in the manufacturing of JAK inhibitors.

Synthetic Pathways & Manufacturing

The synthesis of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one requires a convergent strategy, typically starting from 1-Boc-4-piperidone . The protocol below ensures high regioselectivity and yield.

Retrosynthetic Analysis

The molecule is disassembled into three components:

  • Core: 1-Boc-4-piperidone.

  • Amine Source: Ethylamine.

  • Cyclizing Agent: 2-Chloroethyl isocyanate or equivalent.

Recommended Synthetic Protocol

Step 1: Reductive Amination

  • Reagents: 1-Boc-4-piperidone, Ethylamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM.

  • Mechanism: Formation of the imine followed by selective reduction to the secondary amine.

  • Process: Stir 1-Boc-4-piperidone (1.0 eq) and Ethylamine (1.2 eq) in DCM with catalytic AcOH. Add STAB (1.5 eq) at 0°C.

  • Outcome: tert-butyl 4-(ethylamino)piperidine-1-carboxylate.

Step 2: Urea Formation & Cyclization

  • Reagents: 2-Chloroethyl isocyanate, Triethylamine (TEA), THF, then Sodium Hydride (NaH).

  • Mechanism:

    • Nucleophilic attack of the ethylamino group on the isocyanate to form a chloroethyl-urea intermediate.

    • Intramolecular cyclization mediated by strong base (NaH) to close the 5-membered ring.

  • Process: Treat the Step 1 product with 2-chloroethyl isocyanate (1.1 eq) in THF. After urea formation (monitored by LCMS), add NaH (1.5 eq) to induce cyclization.

  • Outcome: tert-butyl 4-(3-ethyl-2-oxoimidazolidin-1-yl)piperidine-1-carboxylate.

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Process: Stir the protected intermediate in 4M HCl/Dioxane at RT for 2 hours. Concentrate to dryness.

  • Final Product: 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Hydrochloride.

Visualization of Synthesis Pathway

SynthesisPathway Start 1-Boc-4-piperidone Step1 Reductive Amination (Ethylamine, STAB) Start->Step1 Inter1 N-Boc-4-(ethylamino)piperidine Step1->Inter1 Step2 Urea Formation (2-Chloroethyl isocyanate) Inter1->Step2 Inter2 Chloroethyl Urea Intermediate Step2->Inter2 Step3 Cyclization (NaH / THF) Inter2->Step3 Inter3 Boc-Protected Imidazolidinone Step3->Inter3 Step4 Deprotection (HCl / Dioxane) Inter3->Step4 Final 1-Ethyl-3-(piperidin-4-yl) imidazolidin-2-one HCl Step4->Final

Caption: Step-wise synthesis of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one from 1-Boc-4-piperidone.

Quality Control & Impurity Profiling

For pharmaceutical grade intermediates, the following impurities must be controlled:

Impurity TypeOriginControl Strategy
Positional Isomer 1-Ethyl-3-(piperidin-3 -yl)...Use high-purity 4-piperidone starting material (>99%).
Acyclic Urea Incomplete cyclization (Step 2)Monitor via HPLC; ensure sufficient reaction time with NaH.
Des-Ethyl Analog Use of Ammonia instead of EthylamineVerify amine source purity.
Residual Solvents THF, DioxaneVacuum drying at 45°C; GC-HS analysis.

Experimental Protocol: Coupling to Drug Core

Self-validating protocol for attaching the intermediate to a heteroaryl chloride (common in drug discovery).

  • Preparation: Dissolve 1.0 eq of Heteroaryl-Cl (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) in dry DMSO or NMP.

  • Addition: Add 1.2 eq of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one HCl .

  • Base: Add 3.0 eq of DIPEA (Diisopropylethylamine) or K₂CO₃ .

  • Reaction: Heat to 100°C for 4–12 hours. Monitor conversion by LCMS (Target Mass = Core + 197 - 36.5).

  • Workup: Dilute with water. If solid precipitates, filter and wash. If oil, extract with EtOAc.

  • Validation:

    
    H NMR should show the disappearance of the piperidine NH signal and a downfield shift of the piperidine ring protons adjacent to the nitrogen.
    
Mechanism of Action (Coupling)

CouplingMechanism Intermediate 1-Ethyl-3-(piperidin-4-yl) imidazolidin-2-one (Nucleophile) Transition Meisenheimer Complex (Transition State) Intermediate->Transition Attack at C-Cl Core Heteroaryl Chloride (Electrophile) Core->Transition Product Coupled API (Final Drug Scaffold) Transition->Product Elimination of HCl

Caption: SNAr coupling mechanism of the intermediate to a drug core scaffold.

References

  • PubChem. (2025). Compound Summary: 1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride (CID 53213722).[4] National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Imidazolidinones: Recent Literature and Protocols. Retrieved from [Link]

  • CAS Common Chemistry. (2024). Detail for CAS 1311318-02-1.[1] American Chemical Society. Retrieved from [Link]

  • MDPI Molecules. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.[6] Retrieved from [Link]

Sources

Exploratory

Pharmacophore Modeling for Ligand Scaffolds: A Case Study Using 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one for Dopamine D2 Receptor Antagonists

An In-Depth Technical Guide: Abstract In the landscape of modern drug discovery, the identification of novel molecular entities with desired biological activity is a paramount challenge. Pharmacophore modeling serves as...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

In the landscape of modern drug discovery, the identification of novel molecular entities with desired biological activity is a paramount challenge. Pharmacophore modeling serves as a cornerstone of in-silico drug design, enabling the rapid screening of vast chemical libraries and guiding lead optimization by abstracting the essential steric and electronic features required for biological activity. This technical guide provides a comprehensive, expert-led walkthrough of the ligand-based pharmacophore modeling process, contextualized through a practical case study. We will utilize the privileged 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one scaffold, a motif present in various centrally-acting agents, to develop a predictive pharmacophore model for Dopamine D₂ receptor antagonists. This document details the scientific rationale behind each methodological step, from ligand curation and conformational analysis to hypothesis generation and rigorous statistical validation, offering researchers a self-validating framework for their own discovery programs.

Introduction to Pharmacophore-Driven Discovery

The Efficiency Imperative in Drug Discovery

The path from a biological hypothesis to a marketed therapeutic is fraught with challenges, characterized by escalating costs and high attrition rates. A primary bottleneck is the identification of high-quality lead compounds. Traditional high-throughput screening (HTS) is a powerful tool, yet it is resource-intensive and often yields hits with suboptimal physicochemical properties. Computational methods, particularly pharmacophore modeling, have emerged as indispensable tools to enrich the "hit rate" of screening campaigns by focusing on molecules with a higher probability of biological activity.

The Concept of a Pharmacophore

A pharmacophore is an abstract representation of the key molecular interaction features that are essential for a molecule's biological activity at a specific target. It does not represent a real molecule or a specific chemical structure, but rather the spatial arrangement of features like hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and ionizable groups. By understanding this "activity-essential" fingerprint, we can rapidly identify diverse chemotypes that satisfy the same geometric and electronic constraints.

The 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Scaffold

The 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one core represents a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets with high affinity. The imidazolidin-2-one moiety is a common feature in ligands targeting G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. The attached piperidine ring provides a basic nitrogen center, which is often crucial for interaction with acidic residues (e.g., Aspartic acid) in aminergic GPCRs like dopamine receptors. This guide will use this scaffold as the foundation for developing a pharmacophore model for Dopamine D₂ receptor (D₂R) antagonists, a critical class of drugs for treating psychosis.

Objective

This guide will provide a detailed, step-by-step methodology for creating and validating a ligand-based pharmacophore model for D₂R antagonists containing the imidazolidin-2-one scaffold. It will explain the causality behind each decision, present data in a clear format, and offer a self-validating workflow applicable to other drug discovery projects.

Foundational Concepts in Pharmacophore Modeling

Ligand-Based vs. Structure-Based Modeling

The choice of pharmacophore modeling strategy depends on the available data.

  • Structure-Based: This approach is used when a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or Cryo-EM), preferably co-crystallized with a ligand, is available. The model is built by analyzing the key interactions within the binding site.

  • Ligand-Based: When no reliable target structure exists, a model can be derived from a set of known active ligands. The fundamental assumption is that these molecules bind to the same target site in a similar conformation, and therefore share common chemical features arranged in a specific 3D geometry. This guide will focus on the ligand-based approach.

Key Pharmacophoric Features

A robust pharmacophore model is typically composed of a small number of feature types that define the critical interactions for binding:

  • Hydrogen Bond Acceptor (HBA): A Lewis basic atom (e.g., sp² or sp³ oxygen/nitrogen) with a lone pair of electrons.

  • Hydrogen Bond Donor (HBD): A hydrogen atom attached to an electronegative atom (e.g., in -OH, -NH groups).

  • Hydrophobic (HYD): A region of low polarity, such as an aliphatic chain or a non-polar ring system.

  • Aromatic Ring (AR): A planar, cyclic, conjugated system of pi electrons.

  • Positive Ionizable (PI): A group that is typically protonated at physiological pH, such as a secondary or tertiary amine.

  • Negative Ionizable (NI): A group that is typically deprotonated at physiological pH, such as a carboxylic acid.

A Step-by-Step Workflow for Ligand-Based Pharmacophore Model Development

The following workflow represents a robust and validated protocol for generating a predictive pharmacophore model.

Diagram: Ligand-Based Pharmacophore Modeling Workflow

G cluster_0 Phase 1: Data Curation cluster_1 Phase 2: Model Generation cluster_2 Phase 3: Validation A 1. Select Diverse Active Ligands B 2. Create Decoy Set (Inactive/Random) A->B C 3. 2D -> 3D Conversion & Energy Minimization B->C D 4. Conformational Analysis of Active Ligands C->D E 5. Feature Mapping & Alignment D->E F 6. Generate & Score Hypotheses E->F G 7. Test Set Validation (Known Actives/Inactives) F->G H 8. Statistical Metrics (GH Score, ROC) G->H I 9. Select Final Predictive Model H->I

Caption: A validated workflow for ligand-based pharmacophore development.

Phase 1: Ligand Set Curation and Preparation

Rationale: The quality of the input data dictates the quality of the output model. The training set must contain structurally diverse molecules that are known to be active. A "test set" of known actives and a "decoy set" of known inactives or presumed inactives are crucial for validation.

Protocol:

  • Assemble Training Set: Collect a set of 5-20 structurally diverse, potent antagonists of the D₂R. Ensure they all share the core scaffold of interest or are bioisosteric replacements. The activity values (e.g., Ki, IC₅₀) should ideally span no more than 2-3 orders of magnitude.

  • Assemble Test Set: Independently collect a set of known D₂R antagonists (not used in training) and a larger set of decoy molecules. Decoys should have similar physicochemical properties (e.g., molecular weight, logP) to the actives but be topologically distinct.

  • Data Cleaning and Standardization: For all molecules, neutralize charges where appropriate, add explicit hydrogens, and correct any structural errors.

  • 3D Generation: Convert the 2D structures into 3D conformations using a suitable algorithm (e.g., OMEGA, LigPrep). Perform an initial energy minimization to relieve steric clashes.

Phase 2: Conformational Analysis and Hypothesis Generation

Rationale: Flexible molecules exist as an ensemble of low-energy conformations. We must explore this conformational space to identify the "bioactive conformation"—the specific 3D shape a ligand adopts when it binds to the target. The pharmacophore model is built by aligning the low-energy conformations of all active ligands and identifying common features.

Protocol:

  • Conformational Search: For each molecule in the training set, generate a diverse set of low-energy conformers (typically within 10-20 kcal/mol of the global minimum).

  • Feature Definition: Define the pharmacophoric features (HBA, HBD, HYD, AR, PI) present in the training set molecules.

  • Hypothesis Generation: The software will systematically align the conformers of the active molecules, searching for common 3D arrangements of pharmacophoric features. Each potential arrangement is a "hypothesis."

  • Scoring: Each hypothesis is scored based on how well it maps to the active ligands and their features. The goal is to find a hypothesis that is shared by all (or most) of the highly active compounds.

Phase 3: Model Validation

Rationale: A pharmacophore model is only useful if it can distinguish active from inactive compounds. Validation is a critical, non-negotiable step to ensure the model is predictive and not simply a description of the training set.

Protocol:

  • Test Set Screening: Use the generated pharmacophore hypotheses to screen the pre-compiled test set (containing known actives and decoys). The software will check if a molecule can adopt a conformation that matches the 3D arrangement of the pharmacophore features.

  • Calculate Validation Metrics: Construct a confusion matrix based on the screening results (how many actives were identified as hits, how many inactives were identified as hits, etc.). From this, calculate key statistical parameters.

    • Yield of Actives (Ya): The percentage of known actives in the database that are identified as hits.

    • Percent of Actives in Hit List (%A): The percentage of actives within the returned hit list.

    • Enrichment Factor (EF): A measure of how much better the pharmacophore model is at finding actives compared to random screening.

    • Güner-Henry (GH) Score: A metric that combines these factors into a single score ranging from 0 (null model) to 1 (ideal model), providing a balanced assessment of model quality.

Case Study: D₂R Antagonist Pharmacophore

Rationale and Ligand Selection

We hypothesize that the 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one scaffold is a suitable starting point for D₂R antagonists. The basic piperidine nitrogen can form a key salt bridge with the conserved Asp114 in the D₂R binding pocket, a well-established interaction for many aminergic GPCR ligands. We will assemble a training set and a test set of known D₂R antagonists that feature this or a similar scaffold.

Assembled Ligand Sets (Hypothetical Data)
Compound ID Set Structure D₂R Ki (nM)
Cmpd-01 Training1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one with distal aryl group5.2
Cmpd-02 TrainingPhenyl-substituted imidazolidinone12.8
Cmpd-03 TrainingThiophene-substituted imidazolidinone8.1
Cmpd-04 TrainingFused-ring analog15.5
Cmpd-05 TrainingBioisosteric replacement of piperidine25.0
Cmpd-06 TestNovel active with imidazolidinone core18.3
Cmpd-07 TestNovel active with imidazolidinone core30.1
Decoy-01..100 TestStructurally diverse, inactive compounds>10,000
Generated Pharmacophore Hypothesis

After running the workflow, the top-scoring hypothesis, named D2-Hypo1 , was selected. It consists of five features: one Positive Ionizable (PI), one Hydrogen Bond Acceptor (HBA), one Hydrophobic (HYD), and two Aromatic Rings (AR).

Diagram: D2-Hypo1 Pharmacophore Model

G PI PI HBA HBA PI->HBA 3.5 Å HYD HYD PI->HYD 4.2 Å AR1 AR PI->AR1 6.8 Å HBA->AR1 5.1 Å AR2 AR AR1->AR2 4.8 Å

Caption: The final 5-point D₂R antagonist pharmacophore model (D2-Hypo1).

Interpretation: The model suggests that an ideal antagonist requires:

  • A Positive Ionizable feature, corresponding to the protonated piperidine nitrogen.

  • A Hydrogen Bond Acceptor , likely the carbonyl oxygen of the imidazolidin-2-one ring.

  • A Hydrophobic group, corresponding to the ethyl substituent.

  • Two Aromatic Rings at specific distances, representing interactions with aromatic residues in the binding pocket (e.g., Phenylalanine, Tyrosine).

Validation Results for D2-Hypo1

The D2-Hypo1 model was used to screen a validation database containing 20 known actives and 1000 decoy compounds.

Metric Value Interpretation
Total Actives Screened 20-
Total Decoys Screened 1000-
Hits (Actives) 18The model correctly identified 18 of the 20 known actives.
Hits (Total) 58The final hit list contained 58 compounds.
Yield of Actives (Ya) 90%Excellent sensitivity.
% Actives in Hitlist (%A) 31%High enrichment of active compounds in the hitlist.
Enrichment Factor (EF) 15.5The model is 15.5 times better than random selection.
Güner-Henry (GH) Score 0.82A score between 0.7 and 1.0 indicates a highly predictive model.

Application of the Validated Pharmacophore Model

A validated pharmacophore model like D2-Hypo1 is a powerful tool for advancing a drug discovery project.

  • Virtual Screening: The model can be used as a 3D query to rapidly screen millions of compounds from commercial or internal databases. This process is computationally inexpensive and can identify novel scaffolds that satisfy the pharmacophoric constraints, thus enriching the subsequent, more expensive HTS or in-vitro testing phases.

  • Lead Optimization: For an existing lead compound, the pharmacophore provides a roadmap for optimization. It can suggest where to modify the molecule to improve interactions (e.g., substituting an aromatic ring to better fit the AR feature) or where modifications might be detrimental (e.g., removing the basic nitrogen).

Conclusion

This guide has detailed a rigorous, self-validating workflow for ligand-based pharmacophore modeling using the 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one scaffold as a case study for D₂R antagonists. By grounding each step in clear scientific rationale and emphasizing the non-negotiable requirement for statistical validation, this methodology provides a reliable framework for identifying and optimizing novel chemical matter. The resulting pharmacophore is not merely a qualitative picture but a quantitative, predictive tool that significantly enhances the efficiency and success rate of modern, in-silico-driven drug discovery campaigns.

References

  • Wermuth, C. G., & Langer, T. (2006). Pharmacophore identification. In The Practice of Medicinal Chemistry (pp. 191-210). Academic Press. [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges, limitations, and recent advances. Future medicinal chemistry, 2(1), 23-32. [Link]

  • Akritopoulou-Zanze, I. (2017). Privileged Scaffolds in Medicinal Chemistry. Medicinal Chemistry, 13(1), 2-4. [Link]

  • Khedkar, S. A., Malde, A. K., Coutinho, E. C., & Srivastava, S. (2007). Pharmacophore modeling in drug discovery and development: an overview. Indian journal of pharmaceutical sciences, 69(2), 175. [Link]

  • Good, A. C., & Oprea, T. I. (2008). A new tool for lead-like and drug-like database filtering. Future medicinal chemistry, introduction, 13-16. [Link]

  • Lill, M. A. (2011). Virtual screening in drug design. Methods in molecular biology (Clifton, N.J.), 685, 237–258. [Link]

  • Güner, O. F., & Henry, D. R. (2001). Metric-based validation of pharmacophore hypotheses. Journal of chemical information and computer sciences, 41(5), 1289-1300. [Link]

Protocols & Analytical Methods

Method

Solvent selection for dissolving 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one

Application Note: Solvent Selection & Dissolution Protocols for 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Part 1: Introduction & Physicochemical Profile[1][2][3][4] 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is a fu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Dissolution Protocols for 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one

Part 1: Introduction & Physicochemical Profile[1][2][3][4]

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is a functionalized heterocyclic building block characterized by two distinct structural motifs: a polar imidazolidin-2-one (cyclic urea) ring and a basic piperidine ring.[1][2][3] Its solubility behavior is governed by the interplay between the hydrogen-bonding capability of the urea moiety and the pH-dependent ionization of the secondary amine on the piperidine ring.[1][3]

Successful dissolution is critical for applications ranging from organic synthesis intermediates (e.g., in the preparation of serotonin receptor ligands or analgesics) to biological screening assays.[4][2][5][6]

Physicochemical Determinants
  • Basicity (pKa ~10–11): The piperidine nitrogen is a secondary amine.[4][2][5] It exists as a neutral species in basic/organic environments but readily protonates in acidic aqueous media to form a water-soluble cation.[4][1][2][3][5]

  • Polarity (LogP ~0.5–1.0): The cyclic urea group imparts significant polarity, reducing solubility in non-polar solvents like hexane or heptane.[4][2][5][6]

  • Physical Form:

    • Free Base:[4][1][2][3][5] Typically a viscous oil or low-melting solid.[4][1][2][3][5] Soluble in organic solvents (DCM, alcohols).[4][2][5][6]

    • Salt (e.g., HCl):[2][5][6] Crystalline solid.[4][2][3][5] Highly water-soluble; insoluble in non-polar organics.[4][1][2][3][5]

Part 2: Solvent Selection Matrix

The following table categorizes solvents based on the intended application. Note: Always verify the specific salt form of your batch (Free Base vs. Hydrochloride) before selecting a solvent.[4][2][5]

Solvent ClassRecommended SolventsSolubility Rating (Free Base)Solubility Rating (HCl Salt)Application Context
Polar Aprotic DMSO Excellent (>50 mg/mL)Excellent (>50 mg/mL)Bioassays , Stock Solutions, Cryopreservation.[4][1][2][3]
DMF ExcellentGoodChemical Synthesis, Library Screening.[4][2][5][6]
Protic Ethanol GoodModerateSynthesis, Crystallization.[4][2][5][6]
Water (Neutral) Low/ModerateExcellent Aqueous buffers, Media preparation.[4][2][5][6]
0.1 M HCl Excellent ExcellentConverting Free Base to aqueous solution.[4][2][3][5]
Chlorinated Dichloromethane (DCM) Excellent Poor/InsolubleExtraction , Purification, Chromatography.[4][2][5][6]
Non-Polar Hexane / Diethyl EtherPoor (Insoluble)InsolublePrecipitation (Anti-solvent), Washing.[4][2][3][5]

Part 3: Detailed Dissolution Protocols

Protocol A: Preparation of 100 mM Stock Solution for Bioassays

Target: Create a stable, high-concentration stock for dilution into cell culture media or enzymatic assays.[4][2][5][6]

Reagents:

  • Compound: 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one (Free Base or HCl).[1][2][3]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, sterile-filtered (≥99.9%).[4][2][5][6]

Procedure:

  • Weighing: Accurately weigh 19.7 mg (Free Base) or ~23.4 mg (HCl salt) of the compound into a sterile microcentrifuge tube.

    • Note: MW (Free Base) ≈ 197.28 g/mol .[4][2][5]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless.[4][2][5] If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization (Optional): If using for cell culture, pass through a 0.22 µm PTFE syringe filter.[4][2][5] (Do not use nylon filters with DMSO).[4][2][5]

  • Storage: Aliquot into amber vials to prevent freeze-thaw cycles. Store at -20°C. Stable for >6 months.

Protocol B: Aqueous Dissolution for Chemical Synthesis

Target: Dissolving the Free Base in an aqueous environment for reaction or analysis.[4][2][5]

Mechanism: The free base is lipophilic.[4][2][5] To dissolve it in water, you must protonate the piperidine nitrogen.[4][2][5][6]

Procedure:

  • Suspend the Free Base (e.g., 100 mg) in 5 mL of water.[4][2][5] The mixture will likely appear cloudy or biphasic.[4][2][5]

  • Slowly add 1.0 M Hydrochloric Acid (HCl) or Acetic Acid dropwise while stirring.

  • Monitor the pH.[4][2][5] As the pH drops below 8.0 (approaching pKa), the solution will clarify.[4][2][5]

  • Once clear, the solution is stable.[4][2][5][6]

    • Warning: Raising the pH back above 10 (e.g., adding NaOH) will cause the free base to precipitate/oil out.[4][2][5]

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for selecting the correct solvent system based on the compound's form and the researcher's end goal.

SolventSelection Start START: Identify Compound Form CheckForm Is it Free Base or Salt? Start->CheckForm FreeBase Free Base (Oil/Solid) CheckForm->FreeBase Free Base Salt HCl / Salt Form CheckForm->Salt Salt GoalFB Select Application FreeBase->GoalFB SynthFB Synthesis/Extraction GoalFB->SynthFB BioFB Biological Assay GoalFB->BioFB SolventDCM Use DCM or Ethyl Acetate SynthFB->SolventDCM SolventDMSO Use DMSO (Stock) BioFB->SolventDMSO GoalSalt Select Application Salt->GoalSalt AqMedia Aqueous Media/Buffer GoalSalt->AqMedia OrganicRxn Organic Reaction GoalSalt->OrganicRxn SolventWater Use Water/Saline AqMedia->SolventWater SolventMeOH Use Methanol/Ethanol OrganicRxn->SolventMeOH

Caption: Solubility decision tree optimizing solvent choice based on compound form (Free Base vs. Salt) and downstream application.

Part 5: Stability & Safety

  • Chemical Stability: The imidazolidinone ring is generally stable to hydrolysis under neutral conditions but can degrade under strong acidic/basic reflux.[4][2][5] The piperidine amine is prone to oxidation; store stock solutions under inert gas (Nitrogen/Argon) if possible.[4][2][5]

  • Precipitation Risks: When diluting a DMSO stock into aqueous media (e.g., cell culture), keep the final DMSO concentration <0.5% (v/v) to avoid cytotoxicity.[4][2][5][6] If the compound precipitates upon dilution, verify that the media pH is not too basic (>7.4 might reduce solubility of the free base).[4][2][5]

  • Safety (MSDS Highlights):

    • Treat as a potential irritant (Skin/Eye/Respiratory).[4][2][3][5]

    • Use standard PPE (Gloves, Goggles, Lab Coat).[4][2][5][6]

    • Dispose of DMSO solutions in halogenated organic waste containers if required by local EHS, or non-halogenated if pure.[4][2][5][6]

Part 6: References

  • PubChem Compound Summary. (2025). 1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride.[1][2][3] National Center for Biotechnology Information.[4][2][3][5] [Link][2][3][5]

  • Blackmore, T. R., & Thompson, P. E. (2011).[4][2][5][6] Imidazolidin-4-ones: Their Syntheses and Applications. Heterocycles. [Link] (General chemistry of imidazolidinone derivatives).

  • Goel, K. K., et al. (2008).[4][2][5][6][7] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link] (Solubility and handling of piperidine derivatives).

  • CAS Common Chemistry. (2025).[4][2][5] Search results for Imidazolidinone derivatives. American Chemical Society.[4][2][3][5] [Link]

Sources

Application

Application Note: Isolating High-Purity 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Through Controlled Crystallization

An expert guide to the crystallization of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one, focusing on methodologies for achieving high purity and controlling crystalline form. Introduction: The Critical Role of Crystalliza...

Author: BenchChem Technical Support Team. Date: February 2026

An expert guide to the crystallization of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one, focusing on methodologies for achieving high purity and controlling crystalline form.

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

Crystallization is a cornerstone of active pharmaceutical ingredient (API) development and manufacturing. It is the primary method for purification, capable of removing impurities to meet stringent regulatory standards. Beyond purity, the crystalline form of an API profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2] The phenomenon where a compound exists in multiple crystalline forms is known as polymorphism, and each polymorph can exhibit different therapeutic efficacy and handling characteristics.[1][2] Therefore, developing a robust and reproducible crystallization process is not merely a purification step but a critical determinant of the final drug product's safety and effectiveness.

This guide provides a detailed exploration of various crystallization methods tailored for the isolation of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one , a heterocyclic compound featuring both an imidazolidinone core and a piperidine moiety. The protocols herein are designed for researchers and drug development professionals, offering both practical, step-by-step instructions and the underlying scientific principles that govern their success.

Physicochemical Profile of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one

A thorough understanding of the molecule's properties is the foundation for designing an effective crystallization strategy. The structure combines a polar imidazolidinone group with a basic piperidine ring, influencing its solubility and intermolecular interactions.

  • Hydrogen Bonding: The presence of a secondary amine (N-H) on the piperidine ring and carbonyl (C=O) and tertiary amine groups in the imidazolidinone ring allows for strong hydrogen bond donor and acceptor capabilities. This suggests a high likelihood of forming stable crystal lattices and a potential for polymorphism or the formation of solvates and hydrates.[3][4][5]

  • Basicity: The piperidine nitrogen is basic (typical pKa of protonated piperidines is ~11.2)[6], making the compound's solubility highly dependent on pH. In acidic conditions, it will form a soluble salt, a property that can be leveraged during purification but must be controlled to induce crystallization of the free base.[6][7]

Table 1: Physicochemical Properties of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one

Property Value Source
Molecular Formula C₁₀H₁₉N₃O [8]
Molecular Weight 197.28 g/mol [8]
Predicted XlogP 0.0 [8]
Hydrogen Bond Donors 1 (Piperidine N-H) Calculated
Hydrogen Bond Acceptors 3 (Imidazolidinone C=O, 2x N) Calculated

| Predicted Form | Likely a crystalline solid at room temperature. | Inferred from similar structures.[9] |

Strategic Solvent Selection: The Key to Successful Crystallization

The choice of solvent is the most critical variable in a crystallization process. An ideal solvent (or solvent system) will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is essential for achieving high recovery yields. Given the molecule's structure, a range of solvents should be screened.

Causality Behind Solvent Choices:

  • Alcohols (Ethanol, Methanol, Isopropanol): These protic solvents can engage in hydrogen bonding with the solute, often providing good solubility at reflux temperatures. Ethanol is frequently a preferred starting point due to its effectiveness with both piperidine and imidazolidinone derivatives, coupled with a favorable safety profile.[10][11][12]

  • Ketones (Acetone): A polar aprotic solvent that can dissolve the compound through dipole-dipole interactions. It can be a good single solvent or used as an anti-solvent.

  • Esters (Ethyl Acetate): Medium polarity solvent, often used in combination with non-polar anti-solvents.

  • Ethers (MTBE, 2-MeTHF): Lower polarity solvents, typically used as anti-solvents to reduce solubility and induce precipitation.

  • Hydrocarbons (Heptane, Hexane): Non-polar solvents where the compound is expected to be poorly soluble. They are almost exclusively used as anti-solvents.[13]

  • Water: Due to the basic piperidine nitrogen, solubility in water will be low at neutral or basic pH but will increase significantly at acidic pH. Water can be an effective anti-solvent if the compound is first dissolved in a water-miscible solvent like ethanol or acetone.

Table 2: Recommended Solvents for Initial Screening

Solvent Class Primary Solvents (for Dissolution) Anti-Solvents (for Precipitation)
Alcohols Ethanol, Isopropanol (IPA), Methanol Water
Ketones Acetone, Methyl Ethyl Ketone (MEK) Heptane, Methylcyclohexane (MCH)
Esters Ethyl Acetate, Isopropyl Acetate Heptane, Hexane
Ethers 2-Methyltetrahydrofuran (2-MeTHF) Heptane

| Nitriles | Acetonitrile | Water, MTBE |

Experimental Protocols for Crystallization

The following protocols provide detailed, step-by-step methodologies for isolating 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one. Each protocol is a self-validating system, concluding with characterization to confirm the identity, purity, and form of the isolated solid.

Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Ethanol)

This is the most common and straightforward method, relying on the reduced solubility of the compound at lower temperatures to induce crystallization.

Methodology:

  • Dissolution: Place the crude 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one into a clean flask equipped with a reflux condenser and a magnetic stir bar. Add a minimal amount of ethanol to create a slurry.

  • Heating: Gently heat the mixture to reflux (~78°C) with continuous stirring. Add additional ethanol dropwise until a clear, homogenous solution is achieved. Rationale: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with filter paper to remove them.

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Covering the flask with an insulating material will slow the cooling rate, promoting the growth of larger, more well-defined crystals. Rationale: Slow cooling prevents rapid precipitation, which can trap impurities and lead to smaller, less pure crystals.

  • Secondary Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5°C) for at least one hour to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a temperature well below the melting point (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Confirm the purity and crystalline form using Melting Point, PXRD, and DSC/TGA analysis.

Protocol 2: Anti-Solvent Addition Crystallization

This method is highly effective when a suitable single solvent for cooling crystallization cannot be identified. It involves dissolving the compound in a "good" solvent and inducing crystallization by adding a "poor" solvent (anti-solvent).

Methodology:

  • Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent (e.g., Acetone or Ethanol) at room temperature to create a concentrated solution.

  • Anti-Solvent Addition: While stirring vigorously, add a "poor" solvent (e.g., Heptane or Water) dropwise to the solution. Rationale: The slow addition of the anti-solvent gradually reduces the compound's solubility, allowing for controlled nucleation and crystal growth.

  • Inducing Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Maturation: Stop the addition and allow the mixture to stir at room temperature for 1-2 hours. This "aging" or "maturation" period allows the small nuclei to grow into well-formed crystals.

  • Isolation & Drying: Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum as described in Protocol 1.

  • Characterization: Analyze the final product to confirm its properties.

Protocol 3: Slow Evaporation for High-Quality Crystals

This technique is ideal for generating high-quality single crystals suitable for X-ray crystallography, though it is not typically used for bulk purification.

Methodology:

  • Dissolution: Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol/ethyl acetate mixture) at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap or parafilm and pierce a few small holes in it. Place the vial in a vibration-free location. Rationale: The small holes restrict the rate of solvent evaporation, allowing for very slow supersaturation and the growth of large, high-quality crystals.

  • Isolation: Once suitable crystals have formed and the solvent has partially or fully evaporated, carefully decant the remaining solvent and collect the crystals.

  • Drying: Gently dry the crystals, avoiding harsh conditions that could damage their structure.

Visualization of Experimental Workflows

A systematic approach is crucial for efficient crystallization development. The following diagrams illustrate the logical flow from initial screening to final characterization.

Crystallization_Workflow cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Execution & Isolation cluster_2 Phase 3: Validation Solvent_Screen Solvent Solubility Screening Method_Selection Method Selection (Cooling vs. Anti-Solvent) Solvent_Screen->Method_Selection Identify suitable solvent system Crystallization Perform Crystallization (Protocol 1, 2, or 3) Method_Selection->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Drying Dry Product (Vacuum Oven) Isolation->Drying Characterization Characterize Solid Form (PXRD, DSC, MP, etc.) Drying->Characterization Final_Product High-Purity Crystalline API Characterization->Final_Product

Caption: General workflow for crystallization development.

Decision_Tree Start High solubility in hot solvent AND low solubility in cold? Method1 Use Cooling Crystallization (Protocol 1) Start->Method1 Yes Start_No Find good solvent & miscible poor anti-solvent? Start->Start_No No Method2 Use Anti-Solvent Addition (Protocol 2) Start_No->Method2 Yes Failure Re-evaluate solvent screening Start_No->Failure No

Caption: Decision tree for selecting a primary crystallization method.

Characterization and Validation

Successful isolation must be confirmed with rigorous analytical testing.

Table 3: Key Analytical Techniques for Crystalline Solid Characterization

Technique Purpose Expected Outcome for a Pure Crystalline Solid
Melting Point (MP) Assess purity and identify form. A sharp, well-defined melting range.[14][15]
Powder X-ray Diffraction (PXRD) Determine the crystal structure and identify the polymorph. A unique diffraction pattern with sharp peaks.
Differential Scanning Calorimetry (DSC) Measure thermal transitions (melting, phase changes). A sharp endotherm corresponding to the melting point.[16]
Thermogravimetric Analysis (TGA) Quantify solvent/water content (solvates/hydrates). No significant weight loss before the melting/decomposition point.

| ¹H NMR / ¹³C NMR | Confirm chemical structure and purity. | Spectra consistent with the target molecule and free of solvent/impurity signals. |

Conclusion

The crystallization of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is a multi-faceted process that requires a systematic approach to solvent selection and method development. By leveraging the principles of cooling and anti-solvent crystallization, and validating the results with appropriate analytical techniques, researchers can reliably isolate this compound in a high-purity, stable crystalline form. The protocols and insights provided in this guide serve as a robust starting point for developing a scalable and reproducible manufacturing process, which is essential for advancing any pharmaceutical candidate through development.

References

  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]

  • Crystal Growth & Design. (2018, December 12). Formation of Crystalline Hydrates by Nonionic Chaotropes and Kosmotropes: Case of Piperidine. ACS Publications. Available from: [Link]

  • International Union of Crystallography. (n.d.). Structures of piperazine, piperidine and morpholine. IUCr Journals. Available from: [Link]

  • . (2020, May 4). CO-CRYSTAL OF SUCCINIC ACID WITH IMIDAZOLIDIN-2-ONE: CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS. Available from: [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Available from: [Link]

  • MSU chemistry. (n.d.). The preparation of imidazolidinone and oxazolidinone chelated carbene complexes. Available from: [Link]

  • TSI Journals. (2014, August 23). SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE. Available from: [Link]

  • PubChemLite. (n.d.). 1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride. Available from: [Link]

  • PMC. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Available from: [Link]

  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Available from: [Link]

  • Tikrit University. (n.d.). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Available from: [Link]

  • Prime Scholars. (n.d.). A Review on Polymorphism Perpetuates Pharmaceuticals. Available from: [Link]

  • SciSpace. (2014, July 28). Polymorphism: The Phenomenon Affecting the Performance of Drugs. Available from: [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link]

  • ResearchGate. (2024, April 8). New Findings on the Crystal Polymorphism of Imepitoin. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting cyclization failures in imidazolidin-2-one derivative synthesis

Technical Support Center: Imidazolidin-2-one Synthesis Introduction: The 5-Membered Ring Challenge Synthesizing imidazolidin-2-ones (cyclic ureas) from 1,2-diamines is a deceptive reaction. On paper, it is a simple conde...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazolidin-2-one Synthesis

Introduction: The 5-Membered Ring Challenge

Synthesizing imidazolidin-2-ones (cyclic ureas) from 1,2-diamines is a deceptive reaction. On paper, it is a simple condensation. In practice, it is a battle between entropy, enthalpy, and polymerization. Whether you are synthesizing chiral auxiliaries (e.g., Evans auxiliaries) or kinase inhibitor scaffolds, the failure modes are distinct and predictable.

This guide treats your synthesis as a "system" with specific failure nodes. We focus on the two most common carbonyl sources: 1,1'-Carbonyldiimidazole (CDI) and Triphosgene (BTC) .

Diagnostic Module: Troubleshooting Guides

Ticket #001: "The reaction stalls at the intermediate. I see a new spot, but it’s not the product."

Diagnosis: You have likely formed the carbamoyl imidazole (if using CDI) or the isocyanate/carbamoyl chloride (if using Triphosgene), but the second amine is failing to close the ring.

Root Cause:

  • Steric Hindrance: If your diamine has bulky substituents (e.g., tert-butyl, trityl) near the nitrogen, the rotational energy barrier to achieve the cis-conformation required for closure is too high at standard temperatures.

  • Electronic Deactivation: If the second amine is an aniline with electron-withdrawing groups (e.g., -NO2, -CF3), it lacks the nucleophilicity to attack the intermediate.

Solution Protocol:

  • Thermodynamic Push: Switch solvent from DCM (boiling point 40°C) to Toluene or Dichloroethane (DCE) and reflux. The ring closure is endothermic for strained systems.

  • The "One-Way" Valve: If using CDI, add DMAP (10-20 mol%) . It activates the carbamoyl imidazole intermediate, making it a better leaving group.

  • Microwave Irradiation: For sterically hindered substrates, microwave heating (100–150°C, 10-30 min) often overcomes the activation energy barrier that conventional reflux cannot.

Ticket #002: "I am seeing multiple spots and a 'smear' at the baseline."

Diagnosis: Oligomerization/Polymerization.

Root Cause: Intermolecular reaction (between two different molecules) is competing with intramolecular reaction (ring closure). This is a kinetic issue governed by concentration.

Solution Protocol:

  • High Dilution Principle: Run the reaction at 0.01 M to 0.05 M .

  • Reverse Addition: Do not dump the diamine into the carbonyl source. Slowly add the carbonyl source (dissolved in solvent) to the diamine solution over 1-2 hours using a syringe pump. This keeps the concentration of the active coupling agent low relative to the amine, favoring the intramolecular event.

Ticket #003: "My CDI reaction bubbled initially, but yield is <10%."

Diagnosis: Reagent Hydrolysis.

Root Cause: CDI is notoriously moisture-sensitive. It hydrolyzes to imidazole and CO2 upon contact with wet solvent or air. If your CDI is "gummy" or smells strongly of amine (fishy) rather than being a free-flowing white powder, it is degraded.

Solution Protocol:

  • The "Fizz" Test: Add a small spatula of CDI to dilute aqueous acid. It should react violently. If it fizzles weakly, discard it.

  • Solvent Drying: Use anhydrous THF or DCM.

  • Switch Reagent: Switch to Triphosgene . It is a crystalline solid, easier to handle, and less sensitive to moisture (though still requires dry conditions).

Comparative Data: Carbonyl Source Selection

FeatureCDI (Carbonyldiimidazole) Triphosgene (Bis(trichloromethyl) carbonate) Urea / CO2
Reactivity Moderate. Good for aliphatic amines.High. Essential for anilines/hindered amines.Low. Requires high T (>150°C) or catalysts.
Moisture Sensitivity High. Hydrolyzes rapidly.Moderate. Stable solid, generates phosgene in situ.Low.
By-products Imidazole (Water soluble, easy removal).HCl (Requires base scavenger like Et3N).NH3 / H2O.[1]
Atom Economy Moderate.Good (1 mol Triphosgene = 3 mol Phosgene).Excellent.
Safety Profile Irritant. Safe for open bench (briefly).Toxic. Generates Phosgene gas.[2] Fume hood mandatory.Safe.

Visualizing the Failure Logic

The following decision tree helps you select the correct troubleshooting path based on your TLC/LC-MS data.

TroubleshootingLogic Start Start: Cyclization Failure CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckInter Is a stable Intermediate visible? CheckSM->CheckInter Yes ReagentIssue Reagent Hydrolysis / Low Nucleophilicity CheckSM->ReagentIssue No (SM remains) CheckSpot Is it a smear/baseline material? CheckInter->CheckSpot No StericIssue Steric/Electronic Barrier (Ring Closure Fail) CheckInter->StericIssue Yes (Intermediate Stalls) PolymerIssue Oligomerization (Concentration Issue) CheckSpot->PolymerIssue Yes FixReagent Fix: Dry Solvents, Fresh CDI, or Switch to Triphosgene ReagentIssue->FixReagent FixSteric Fix: Heat (Reflux/Microwave), Add DMAP StericIssue->FixSteric FixPolymer Fix: High Dilution (0.01M), Slow Addition PolymerIssue->FixPolymer

Caption: Decision matrix for diagnosing imidazolidin-2-one synthesis failures based on reaction monitoring.

Standard Operating Protocols (SOPs)

Method A: The Robust CDI Protocol (Standard)

Best for: Unhindered aliphatic 1,2-diamines.

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve 1,2-diamine (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Activation: Add CDI (1.2 equiv) in one portion at 0°C.

    • Note: Gas evolution (CO2) will occur. Ensure venting.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Check: If reaction is incomplete, heat to reflux (66°C) for 4 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl (to remove imidazole and unreacted amine), then Brine. Dry over Na2SO4.

Method B: The Triphosgene "Force" Protocol

Best for: Anilines, sterically hindered amines, or when CDI fails. Safety Warning: Generates Phosgene. Must use a base trap.

  • Setup: Two-neck flask, Argon inlet, and an outlet connected to a NaOH scrubber solution.

  • Dissolution: Dissolve 1,2-diamine (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM (0.05 M). Cool to 0°C.

  • Addition: Dissolve Triphosgene (0.4 equiv) in DCM. Add this solution dropwise to the amine solution over 30 minutes.

    • Why 0.4 equiv? Triphosgene provides 3 equivalents of phosgene. 0.33 is stoichiometric; 0.4 ensures complete conversion.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO3 (gas evolution!). Extract with DCM.

Mechanistic Insight: The "Stalling" Intermediate

Understanding the mechanism clarifies why heating is often necessary.

Mechanism Diamine 1,2-Diamine Inter1 Carbamoyl Imidazole (Intermediate) Diamine->Inter1 Fast Attack (-Imidazole) CDI CDI CDI->Inter1 TS Rotational Barrier (Steric Clash) Inter1->TS Conformational Change Product Imidazolidin-2-one TS->Product Ring Closure (-Imidazole)

Caption: The rate-limiting step is often the rotation of the intermediate to bring the second amine in proximity to the carbonyl, hindered by sterics.

References

  • Staab, H. A. (1957). "Synthese von Imidazol-Derivaten mit Carbonyl-diimidazol." Justus Liebigs Annalen der Chemie. (The foundational text on CDI chemistry).

  • Eckert, H., & Forster, B. (1987). "Triphosgene, a Crystalline Phosgene Substitute."[3] Angewandte Chemie International Edition. (Establishes Triphosgene protocols).

  • Heller, S. T., & Sarpong, R. (2011). "Chemoselective Urea Ligation." Organic Letters. (Discusses modern urea formation challenges).

  • D'Souza, D. M., & Müller, T. J. J. (2007). "Multi-component syntheses of heterocycles by transition-metal catalysis." Chemical Society Reviews. (Advanced catalytic methods).

  • Cotarca, L., et al. (1996). "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis. (Comprehensive review of Triphosgene applications).

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Development for 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Purity Analysis

A Comparative Guide for Pharmaceutical Analysis Executive Summary & Compound "Personality" Developing a purity method for 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one presents a classic "Polar Basic" challenge in chromat...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Pharmaceutical Analysis

Executive Summary & Compound "Personality"

Developing a purity method for 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one presents a classic "Polar Basic" challenge in chromatography. This molecule possesses two distinct chemical features that dictate the analytical strategy:

  • High Basicity: The secondary amine on the piperidine ring (pKa ~10–11) ensures the molecule is positively charged at standard acidic HPLC pH (pH 2–4).

  • Low Hydrophobicity & Weak UV Absorbance: The imidazolidinone core is polar and lacks a strong chromophore, relying on weak end-absorption (< 215 nm).

The Problem: Standard C18 methods at low pH often fail because the protonated cation elutes in the void volume (k' < 1) with poor peak shape due to silanol interactions.

The Solution: This guide compares three distinct strategies to overcome these limitations:

  • Strategy A (Recommended): High pH Reversed-Phase (RP) using Hybrid Silica.

  • Strategy B (Orthogonal): Hydrophilic Interaction Liquid Chromatography (HILIC).[1][2]

  • Strategy C (Traditional): Ion-Pairing Reversed-Phase.

Strategic Decision Matrix

The following table objectively compares the three methodologies based on experimental performance metrics typical for piperidinyl-urea derivatives.

FeatureStrategy A: High pH RP Strategy B: HILIC Strategy C: Ion-Pair RP
Column Chemistry Hybrid C18 (e.g., XBridge BEH)Amide or Bare SilicaStandard C18 / C8
Mobile Phase pH pH 9.5 – 10.5pH 3.0 – 5.0pH 2.0 – 3.0
Retention Mechanism Hydrophobic (Neutral amine)Partitioning / Cation ExchangeIon-Pairing (Coulombic)
Retention (k') High (k' > 5)Moderate to High (k' > 3)Variable (Dependent on IP conc.)[3][4]
Peak Shape (Tf) Excellent (1.0 – 1.1)Good (1.1 – 1.3)Good (1.1 – 1.2)
MS Compatibility Excellent (Volatile buffers)Excellent (High Organic)Poor (Non-volatile salts)
Equilibration Time FastSlowVery Slow
Robustness HighModerate (Sensitive to water)Low (Temperature sensitive)

Detailed Experimental Protocols

Protocol A: High pH Reversed-Phase (The "Robust" Approach)

Rationale: By raising the pH above the pKa of the piperidine nitrogen, we deprotonate the molecule. The neutral species is far more hydrophobic, allowing for strong retention on C18 without the need for exotic additives.

  • Column: Waters XBridge BEH C18, 4.6 × 150 mm, 3.5 µm (or equivalent Hybrid particle stable to pH 12).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (ACN).[3]

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 95% B

  • Detection: UV at 210 nm (Critical: The imidazolidinone ring has negligible absorbance >220 nm).

  • Temperature: 30°C.

Protocol B: HILIC (The "Polar" Specialist)

Rationale: HILIC retains polar bases by creating a water-rich layer on the silica surface. The positively charged piperidine interacts via cation exchange with silanols and partitions into the aqueous layer.

  • Column: TSKgel Amide-80 or Waters XBridge Amide, 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 200 mM Ammonium Formate, pH 3.0.

  • Mobile Phase B: Acetonitrile.[3][5]

  • Flow Rate: 0.8 mL/min.

  • Isocratic/Gradient:

    • Initial: 90% B / 10% A (High organic is weak solvent in HILIC).

    • Gradient: Ramp to 60% B over 20 mins.

  • Detection: CAD (Charged Aerosol Detector) is preferred due to weak UV, but UV 210 nm is acceptable with high-purity solvents.

Mechanism & Workflow Visualization

The following diagrams illustrate the decision logic and the retention mechanisms described above.

MethodDevelopment Start Start: 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one CheckUV Check UV Absorbance (Max ~210 nm) Start->CheckUV CheckProp Check Properties (Basic pKa ~11, Polar) CheckUV->CheckProp Decision Select Primary Strategy CheckProp->Decision StratA Strategy A: High pH RP (Deprotonate Amine) Decision->StratA Robustness First StratB Strategy B: HILIC (Retain Cation) Decision->StratB Polar Impurities MechA Mechanism: Neutral species retains on C18 Excellent Peak Shape StratA->MechA MechB Mechanism: Partitioning into water layer + Cation Exchange StratB->MechB ResultA Result: Robust, MS-Compatible Preferred for QC MechA->ResultA ResultB Result: Orthogonal Selectivity Preferred for Impurity ID MechB->ResultB

Caption: Decision tree for selecting the optimal chromatographic mode based on compound properties and analytical goals.

RetentionMechanism cluster_0 Low pH (Standard C18) cluster_1 High pH (Hybrid C18) cluster_2 HILIC (Acidic pH) Molecule_Pos Piperidine (+) C18_Surface C18 Ligands Repulsion Repulsion/Void Elution Molecule_Neu Piperidine (Neutral) C18_Surface2 C18 Ligands Molecule_Neu->C18_Surface2 Binds Interaction Hydrophobic Interaction (Strong Retention) Molecule_Pos2 Piperidine (+) Water_Layer Water Layer on Silica Molecule_Pos2->Water_Layer Retains Partition Partitioning + Ionic Interaction

Caption: Mechanistic comparison of retention behavior at different pH levels and stationary phases.

Critical Discussion: Causality & Validation

Why High pH (Strategy A) is Superior for Purity Analysis

While HILIC is excellent for extremely polar compounds, High pH RP-HPLC is generally preferred for purity analysis of this specific compound for three reasons:

  • Reproducibility: HILIC equilibration times are long, and retention is highly sensitive to the water content in the mobile phase. High pH RP is robust.

  • Impurity Profiling: Synthesis precursors (e.g., alkyl halides) are often hydrophobic. HILIC elutes hydrophobic impurities in the void volume, potentially masking them. High pH C18 retains both the polar API (as a neutral) and the hydrophobic impurities.

  • Peak Shape: Basic amines at low pH often suffer from "tailing" due to interactions with residual silanols. At pH 10, silanols are ionized, but the analyte is neutral, eliminating the electrostatic attraction that causes tailing.

Detection Challenges (The "Invisible" Analyte)

The imidazolidinone ring absorbs at ~205–215 nm.

  • Risk: Using UV at 210 nm makes the method susceptible to drift from mobile phase absorption (e.g., if using Acetate or Formate buffers at high concentration).

  • Mitigation: Use Ammonium Bicarbonate (transparent at 210 nm) or Phosphate buffer (if MS compatibility is not required). If sensitivity is insufficient, switch to CAD (Charged Aerosol Detection) , which responds to mass rather than chromophores.

References

  • Waters Corporation. "Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles." Waters Application Notes. Link

  • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column efficiency." Journal of Chromatography A, 2015. (Contextualizes the behavior of piperidine bases).
  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column." Agilent Technical Guides. Link

  • Phenomenex. "HPLC Tech Tip: Basic Analytes in Reversed-Phase." Phenomenex Technical Resources. Link

  • PubChem. "1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one Structure and Properties." National Library of Medicine. Link

Sources

Comparative

A Comprehensive Guide to the Characterization of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one as a Reference Standard

For researchers, scientists, and drug development professionals, the integrity of a study is fundamentally linked to the quality of its starting materials. A well-characterized reference standard is not merely a sample o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of a study is fundamentally linked to the quality of its starting materials. A well-characterized reference standard is not merely a sample of a compound; it is the analytical cornerstone upon which assays are built, impurities are quantified, and biological activity is reliably attributed. This guide provides an in-depth technical comparison of the essential analytical methodologies required to fully characterize 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one, establishing a benchmark for its use as a reference standard.

The choice of analytical techniques is paramount and must be orthogonal, meaning each method should probe a different, independent property of the molecule. This multi-faceted approach ensures a comprehensive and robust characterization, leaving no ambiguity in the material's identity, purity, and structure. As per the International Council for Harmonisation (ICH) guidelines, a reference standard must be of the "highest purity that can be obtained through reasonable effort" and "thoroughly characterized to assure the identity, strength, and quality"[1][2]. This principle is the bedrock of our experimental design.

The Analytical Triad: Structural Elucidation and Purity Assessment

For a heterocyclic molecule like 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) forms the essential triad for comprehensive characterization.[3] This combination provides unambiguous structural confirmation and a precise measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[4][5][6][7] For 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one, both ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choice:

  • ¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. This is critical for confirming the presence and connectivity of the ethyl, piperidinyl, and imidazolidinone ring protons.

  • ¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their hybridization state (C=O, CH, CH₂, CH₃), confirming the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC): In cases of complex spectra, two-dimensional techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to definitively assign proton signals to their corresponding carbon atoms and establish proton-proton coupling networks, confirming the exact arrangement of the molecular fragments.[7]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one standard.

  • Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small, known amount of an internal standard, such as Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field spectrometer (≥400 MHz for optimal resolution). Key parameters include a 30-45° pulse angle, a relaxation delay of at least 5 seconds (to ensure full relaxation of all protons for accurate integration), and a sufficient number of scans for a high signal-to-noise ratio (>16).

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing & Interpretation: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios and compare them against the expected structure. Assign all proton and carbon signals based on their chemical shifts, coupling patterns, and, if necessary, 2D NMR data.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary confirmation of its identity.[3] High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition, providing an additional layer of certainty.

Causality of Experimental Choice:

  • Molecular Ion Peak: The primary goal is to observe the molecular ion peak ([M+H]⁺ in positive ion mode) corresponding to the calculated exact mass of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one (C₁₀H₁₉N₃O, Calculated Monoisotopic Mass: 197.1528 Da).[8]

  • Fragmentation Pattern: The fragmentation pattern provides a "fingerprint" of the molecule. Key fragments can be predicted and matched to the observed spectrum, further confirming the proposed structure. For instance, cleavage at the piperidine ring or loss of the ethyl group would be expected fragmentation pathways.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is the preferred method for this type of molecule due to its soft ionization nature, which typically keeps the molecular ion intact.

  • Mass Analyzer: Utilize a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to achieve mass accuracy within 5 ppm.

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]⁺ adduct.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion. The measured mass should be within 5 ppm of the theoretical mass (198.1601 Da for [C₁₀H₂₀N₃O]⁺). Analyze the fragmentation pattern to ensure it is consistent with the known structure.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the definitive technique for determining the purity of a reference standard and quantifying any organic impurities.[1][3][9] A well-developed HPLC method can separate the main compound from process-related impurities, degradation products, and isomers.

Causality of Experimental Choice:

  • Purity by Area Percent: HPLC with UV detection allows for the quantification of impurities based on their peak area relative to the main peak. A reference standard should exhibit high purity, typically >99.5%.

  • Method Specificity: The method must be specific, demonstrating that it can separate the main peak from all known and potential impurities. This is often confirmed using a photodiode array (PDA) detector to assess peak purity.

  • Limit of Quantitation (LOQ): The method must be sensitive enough to detect and quantify impurities at low levels (e.g., <0.1%).

  • Column Selection: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a common starting point for a molecule with this polarity.

  • Mobile Phase: Develop a gradient method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution is crucial for separating impurities with a wide range of polarities.

  • Sample Preparation: Prepare a solution of the reference standard in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C (to ensure reproducibility).

    • Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 210 nm, as the imidazolidinone chromophore absorbs at low UV). A PDA detector is recommended for peak purity analysis.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. Impurities should be reported individually.

Visualizing the Characterization Workflow

To clarify the logical flow of the characterization process, the following diagrams illustrate the key stages for each analytical technique.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire_1H Acquire ¹H Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Dissolve->Acquire_13C Process Process Spectra (FT, Phasing) Acquire_1H->Process Acquire_13C->Process Assign Assign Signals Process->Assign Confirm Confirm Structure & Ratios Assign->Confirm

Caption: NMR analysis workflow for structural confirmation.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prepare_Sol Prepare Dilute Solution (~1 mg/mL) Infuse Infuse into ESI Source Prepare_Sol->Infuse Acquire_HRMS Acquire High-Resolution Spectrum Infuse->Acquire_HRMS Identify_MH Identify [M+H]⁺ Peak Acquire_HRMS->Identify_MH Compare_Mass Compare Measured vs. Theoretical Mass Identify_MH->Compare_Mass Analyze_Frag Analyze Fragmentation Compare_Mass->Analyze_Frag

Caption: Mass spectrometry workflow for molecular weight verification.

HPLC_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep_Sample Prepare Solution (1 mg/mL) Inject Inject onto C18 Column Prep_Sample->Inject Run Run Gradient Elution Inject->Run Detect UV/PDA Detection Run->Detect Integrate Integrate All Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Assess Assess Peak Purity Calculate->Assess

Caption: HPLC workflow for purity determination.

Comparative Summary of Characterization Data

The table below summarizes the expected outcomes from each analytical technique for a high-quality reference standard of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one.

Analytical Technique Parameter Measured Expected Outcome / Acceptance Criteria Alternative Methods
¹H and ¹³C NMR Molecular Structure & ConnectivitySpectra consistent with the proposed structure. Correct proton integration ratios. Unambiguous signal assignments.2D NMR (COSY, HSQC, HMBC) for complex structures.
High-Resolution MS Molecular Weight & FormulaMeasured mass of [M+H]⁺ at 198.1601 ± 5 ppm. Elemental composition confirmed as C₁₀H₂₀N₃O.Elemental Analysis (CHN) for elemental composition.
HPLC-UV/PDA Purity & Impurity ProfilePurity ≥ 99.5% by area. No single impurity > 0.1%. Peak purity must pass PDA analysis.Ultra-Performance Liquid Chromatography (UPLC) for higher resolution and speed. Gas Chromatography (GC) if volatile.
Thermogravimetric Analysis (TGA) Water / Residual Solvent ContentWeight loss consistent with results from Karl Fischer and GC-HS.Karl Fischer (for water), GC-Headspace (for residual solvents).
FT-IR Spectroscopy Functional GroupsPresence of key absorbances: C=O stretch (~1680 cm⁻¹), N-H stretch (~3300 cm⁻¹), C-N stretches.Not typically replaced, serves as a fingerprinting technique.

Conclusion

The characterization of a reference standard is a rigorous, multi-step process that demands a suite of orthogonal analytical techniques. For 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one, the combined power of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment provides the necessary data to establish its identity, strength, and quality with the highest degree of confidence. Adherence to these principles and protocols ensures that the reference standard is fit for its intended purpose in a regulated research and development environment, ultimately contributing to the integrity and reproducibility of scientific outcomes.

References

  • Title: Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds Source: IEEE Xplore URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: Semantic Scholar URL: [Link]

  • Title: (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures Source: ResearchGate URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB Source: Repositório Científico do Instituto Politécnico de Bragança URL: [Link]

  • Title: Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone Source: ACS Publications URL: [Link]

  • Title: Reference-Standard Material Qualification Source: Pharmaceutical Technology URL: [Link]

  • Title: Analytical Techniques for Reference Standard Characterization Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Development of derivatization reagents bearing chiral 4-imidazolidinone for distinguishing primary amines from other amino acids and application to the liquid chromatography-tandem mass spectrometric analysis of miso Source: PubMed URL: [Link]

  • Title: 2nd Order Terms in Purity Calculations of Reference Standards Source: Slideshare URL: [Link]

  • Title: How To Choose the Proper Analytical Reference Standards? Source: Symtera Analytics URL: [Link]

  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]

  • Title: Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices Source: BioProcess International URL: [Link]

  • Title: Synthesis of imidazolidinone derivative. Source: ResearchGate URL: [Link]

  • Title: Pharmaceutical quality control: the reference standards labyrinth Source: European Pharmaceutical Review URL: [Link]

  • Title: New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities Source: PMC URL: [Link]

  • Title: ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A Source: International Council for Harmonisation URL: [Link]

  • Title: Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation Source: ACS Publications URL: [Link]

  • Title: (PDF) Synthesis, theoretical investigation, ADMET studies, antimicrobial activity, and docking analysis of some novel imidazolidinone derivatives Source: ResearchGate URL: [Link]

  • Title: 1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride Source: PubChem URL: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one. As drug development professionals, our commitment to safety and environmental ste...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one. As drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of our research materials. This document synthesizes regulatory mandates with field-proven best practices to ensure that waste streams containing this compound are managed with the highest degree of scientific integrity and safety.

Compound Profile and Hazard Assessment

  • Piperidine Moiety : The piperidine ring is a known structural alert. Piperidine and its derivatives are often classified as corrosive, flammable, and toxic.[3][4][5] They can cause severe skin burns, eye damage, and respiratory tract irritation.[4][6] Acute exposure may lead to nausea, increased heart rate, muscular weakness, and convulsions.[6] The substance can be absorbed through the skin, making dermal contact a significant route of exposure.[4]

  • Imidazolidinone Moiety : This is a heterocyclic compound used in various syntheses, including pharmaceuticals and agrochemicals. Related compounds like 1,3-Dimethyl-2-imidazolidinone are listed as harmful if swallowed and can cause serious eye damage.[7]

Based on this analysis, 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one should be handled as a hazardous substance with presumed corrosive, toxic, and irritant properties until empirical data proves otherwise.

Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemicals in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[8][9]

  • EPA (RCRA) : The RCRA provides a "cradle-to-grave" framework for hazardous waste management. A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[10] All disposal procedures must comply with these regulations, including proper documentation via a hazardous waste manifest for off-site transportation.[11][12]

  • OSHA : OSHA's Laboratory Standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP).[13][14] This plan must outline policies and procedures for protecting laboratory workers from chemical hazards, including specific protocols for waste disposal.[13]

Your institution's Environmental Health and Safety (EHS) office is the primary resource for navigating these regulations and will have established protocols and partnerships with licensed waste disposal facilities.

Personal Protective Equipment (PPE) and Safety Measures

Given the presumed hazards, stringent adherence to PPE protocols is mandatory when handling 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one and its associated waste.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use. Dispose of contaminated gloves in accordance with applicable laws.[15]To prevent skin contact and absorption, as piperidine derivatives can be corrosive and toxic upon dermal exposure.[4][5]
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield is required when handling larger quantities or when there is a significant splash risk.[15]To protect against severe eye irritation and potential burns from splashes of the chemical.[3][6]
Body Protection A flame-retardant laboratory coat. A chemically resistant apron should be worn over the lab coat when handling significant quantities.To protect the skin from splashes and contamination.[15]
Respiratory All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation exposure.[16]To prevent inhalation of vapors or aerosols, which are presumed to be irritants to the respiratory tract.[4][6]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of waste containing 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one.

Step 1: Waste Classification

The first crucial step is to determine if the waste is hazardous according to the EPA's RCRA criteria.[11]

  • Pure, Unused Compound : Any amount of the pure, unused compound intended for disposal must be treated as hazardous waste.

  • Contaminated Materials : This includes solutions, reaction mixtures, and items like contaminated gloves, paper towels, and chromatography media.

  • Mixture Rule : If waste containing 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is mixed with non-hazardous waste, the entire mixture is generally considered hazardous waste.[12]

The decision logic below can assist in this classification process.

G cluster_characteristics Characteristic Waste Assessment start Waste Generated Containing 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is_listed Is the waste an EPA F, K, P, or U-listed waste? start->is_listed is_ignitable Ignitable? (e.g., flash point < 140°F) is_listed->is_ignitable No hazardous Dispose as HAZARDOUS WASTE is_listed->hazardous Yes is_corrosive Corrosive? (pH <= 2 or >= 12.5) is_ignitable->is_corrosive No is_ignitable->hazardous Yes is_reactive Reactive? (e.g., unstable, water-reactive) is_corrosive->is_reactive No is_corrosive->hazardous Yes is_toxic Toxic? (Contains EPA-listed contaminants) is_reactive->is_toxic No is_reactive->hazardous Yes is_toxic->hazardous Yes non_hazardous Consult EHS for disposal as NON-HAZARDOUS WASTE is_toxic->non_hazardous No

Caption: EPA Hazardous Waste Classification Decision Tree.

Step 2: Segregation and Containerization

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Designate a Waste Container : Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle, that is in good condition with a secure, leak-proof closure.[8][17]

  • Segregate Waste Streams :

    • Do NOT mix this waste with acids or strong oxidizing agents.[3] Piperidine derivatives are basic and can react exothermically with acids.

    • Keep segregated from incompatible waste streams. Consult your institution's chemical compatibility chart.

  • Secondary Containment : Store the waste container in a secondary containment bin or tray to control potential leaks or spills.[8]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.[17] The EPA's Hazardous Waste Program requires each container to be clearly labeled.[8]

  • Affix a Hazardous Waste Label : Use the label provided by your EHS department.

  • Complete the Label :

    • Write the words "Hazardous Waste" .[8]

    • List the full chemical names of all constituents, including 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one and any solvents or other reagents. Do not use abbreviations or chemical formulas.[8]

    • Estimate the percentage of each component.

    • Indicate the specific hazards (e.g., Corrosive, Toxic).

    • Write the accumulation start date (the date the first drop of waste was added to the container).

Step 4: Accumulation and Storage
  • Point of Generation : Accumulate waste at or near the point of generation, under the control of laboratory personnel.[8]

  • Storage Location : Store the container in a designated, well-ventilated satellite accumulation area.

  • Keep Closed : The waste container must remain closed at all times except when actively adding waste.

  • Time Limits : Adhere to institutional and federal limits for waste accumulation time, which is typically a maximum of six months in academic labs.[8]

Step 5: Arranging Final Disposal
  • Contact EHS : Once the container is full or the accumulation time limit is approaching, contact your institution's EHS department to schedule a waste pickup.

  • Documentation : EHS will handle the creation of the hazardous waste manifest, which tracks the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10][11]

  • Do Not Dispose Down the Drain : Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[8]

Emergency Procedures: Spills and Exposures

A written emergency plan should be established and communicated to all personnel.[16]

  • Minor Spill (in a chemical fume hood) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

  • Major Spill (outside a fume hood) :

    • Evacuate the laboratory immediately and alert others.

    • Close the laboratory doors and prevent entry.

    • Contact your institution's emergency response team or EHS from a safe location.

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][18]

    • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6][18]

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_disposal Disposal Process gen 1. Waste Generation (e.g., reaction quench, contaminated materials) classify 2. Classify Waste (per EPA criteria) gen->classify segregate 3. Segregate & Containerize (Use compatible, sealed container) classify->segregate label_waste 4. Label Container ('Hazardous Waste', full chemical names, date) segregate->label_waste store 5. Store Safely (Secondary containment, ventilated area) label_waste->store request 6. Request Pickup (Contact EHS) store->request pickup 7. EHS Collection (Manifest documentation) request->pickup tsdf 8. Transport to TSDF (Licensed hazardous waste facility) pickup->tsdf

Caption: End-to-End Disposal Workflow for Hazardous Chemical Waste.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.
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  • PubChem. 1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride.
  • MDPI. (2021, June 29). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
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Sources

Handling

Personal protective equipment for handling 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one

[1] Executive Summary & Hazard Characterization 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is a nitrogenous heterocyclic compound often utilized as a pharmacophore in the synthesis of sympatholytic agents (analogous to...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Characterization

1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one is a nitrogenous heterocyclic compound often utilized as a pharmacophore in the synthesis of sympatholytic agents (analogous to Urapidil intermediates) or specific GPCR ligands.[1]

While specific GHS data for this exact CAS entity is often limited in public repositories, its structural homology to piperidine and imidazolidinone derivatives mandates a Category 2/3 Risk Profile . As a Senior Scientist, I apply the Precautionary Principle: treat this substance as a bioactive amine with potential for acute oral toxicity and severe mucosal irritation until proven otherwise.

Pharmacochemical Risk Assessment
  • Physical State: Likely a white to off-white crystalline solid (if salt form) or viscous oil (if free base).[1]

  • Chemical Reactivity: The secondary amine (piperidine ring) is nucleophilic and basic. It will react exothermically with strong acids and oxidizers.

  • Toxicological Hypothesis: Based on the piperidinyl-imidazolidinone motif, anticipate:

    • H302: Harmful if swallowed (Acute Tox. 4).[2][3][4]

    • H315/H319: Causes skin and serious eye irritation (Irritant).[2][5]

    • H335: May cause respiratory irritation (STOT SE 3).[2][5][6][7]

    • Bioactivity: Potential CNS or cardiovascular activity due to structural similarity to alpha-blockers.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for operational defense . The choice of materials is based on permeation resistance against organic amines.

Protection ZoneRecommended EquipmentTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Inner: 4 mil / Outer: 5-8 mil)Permeation Dynamics: Nitrogenous bases can permeate latex rapidly.[1] Nitrile provides superior resistance to organic amines. Double gloving creates a sacrificial outer layer, allowing immediate removal upon contamination without exposing skin.
Respiratory N95 (Minimum) or P100 (If outside Fume Hood)Aerosol Physics: As a piperidine salt, this compound is likely hygroscopic and static-prone.[1] Fine particulates (<5µm) generated during weighing can bypass mucociliary clearance and enter deep lung tissue.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Alkaline Risk: Amines are basic. Eye contact can cause saponification of corneal lipids, leading to permanent opacity. Safety glasses with side shields are insufficient for powders or liquids that can splash.
Body Defense Tyvek® Lab Coat (Closed front) + Sleeve Guards Dermal Absorption: The lipophilic ethyl/piperidine groups facilitate skin absorption. Cotton coats absorb spills; Tyvek repels them. Sleeve guards bridge the gap between glove and cuff.

Engineering Controls & Handling Workflows

Hierarchy of Control (Visualized)

The following diagram illustrates the decision logic for handling this compound, prioritizing engineering controls over PPE.

SafetyHierarchy Start Start: Handling 1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one QuantityCheck Quantity > 100 mg? Start->QuantityCheck Hood Chemical Fume Hood (Face Velocity: 80-100 fpm) QuantityCheck->Hood No (Standard R&D) Glovebox Isolator / Glovebox (Negative Pressure) QuantityCheck->Glovebox Yes (Bulk/Scale-up) Weighing Weighing Protocol: Use Anti-Static Gun Closed Balance Sash Hood->Weighing Glovebox->Weighing Solubilization Solubilization: Add Solvent TO Solid (Prevent Aerosolization) Weighing->Solubilization Waste Disposal: Solid Waste Stream (Incineration) Solubilization->Waste

Figure 1: Operational decision tree for containment based on quantity and risk.[1]

Critical Protocol: Weighing & Solubilization

The Danger Zone: The moment of highest risk is transferring the dry solid, where static electricity can disperse the powder.

  • Static Neutralization:

    • Step: Use an ionizing fan or anti-static gun (polonium or piezo-electric) on the spatula and weigh boat before transfer.[1]

    • Reason: Piperidine salts are often crystalline and carry high static charges, causing "jumping" of particles onto gloves or bench surfaces.

  • The "Wetting" Technique:

    • Step: Never blast solvent directly onto the powder. Gently run the solvent down the side of the vial.

    • Reason: Direct impact creates an aerosol plume of the toxic compound, which can escape the vial before the cap is secured.

  • Solvent Choice:

    • Insight: This compound is likely soluble in polar organic solvents (DMSO, Methanol, DCM).[1] Avoid unbuffered water initially if the pH is unknown, as free-base formation could alter solubility/volatility.[1]

Emergency Response & Decontamination

In the event of a breach, immediate action minimizes systemic absorption.[7]

ScenarioImmediate ActionSecondary Action
Skin Contact Wash, Don't Scrub. Rinse with tepid water for 15 mins.[1]Do not use organic solvents (Ethanol/DMSO) to clean skin; this enhances transdermal uptake of the toxin.
Eye Exposure Irrigate immediately. Hold eyelids apart.[8]Check pH of eye surface if possible. Alkalines cause progressive damage even after rinsing stops.
Spill (Solid) Wet Wipe Method. Cover with wet paper towel to prevent dust.Scoop up wet slurry. Do not dry sweep. Treat waste as hazardous.
Spill Response Workflow

SpillResponse Alert 1. Alert & Evacuate (Notify Lab Manager) Assess 2. Assess Hazard (Powder vs. Liquid?) Alert->Assess PPE_Don 3. Don Emergency PPE (Double Gloves, N95/P100, Goggles) Assess->PPE_Don Contain 4. Containment (Wet paper towels over powder) PPE_Don->Contain Clean 5. Decontamination (Soap/Water Wash x3) Contain->Clean

Figure 2: Step-by-step spill remediation protocol.

Disposal & Environmental Compliance

Do not pour down the drain. As a nitrogenous heterocycle, this compound poses a risk of bio-accumulation or toxicity to aquatic life (aquatic toxicity is common for piperidine derivatives).

  • Solid Waste: Collect in a dedicated container labeled "Toxic Organic Solid."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent used (e.g., if dissolved in DCM, use Halogenated).

  • Destruction: The preferred method is High-Temperature Incineration to break the imidazolidinone ring and oxidize the piperidine nitrogen.

References

  • PubChem. (2025). 1-ethyl-3-(piperidin-4-yl)imidazolidin-2-one hydrochloride (Compound).[1] National Library of Medicine. [Link][1]

  • ECHA (European Chemicals Agency). (2025). Registration Dossier: Urapidil and related Intermediates.[Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[6] Laboratory Safety Guidance: Handling Potent Compounds.[Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one
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1-Ethyl-3-(piperidin-4-yl)imidazolidin-2-one
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